
3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester is an organic compound with a complex structure that includes a methoxyphenyl group, a phosphinyloxy group, and a butenoic acid esterified with benzyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography or recrystallization is also common to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid methyl ester
- 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid ethyl ester
- 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid propyl ester
Uniqueness
The uniqueness of 3-(Methoxyphenoxyphosphinyloxy)-2-butenoic acid benzyl ester lies in its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, the benzyl ester group may provide enhanced stability, solubility, or reactivity, making it suitable for particular applications in research and industry.
Propiedades
Fórmula molecular |
C18H19O6P |
|---|---|
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
benzyl 3-[methoxy(phenoxy)phosphoryl]oxybut-2-enoate |
InChI |
InChI=1S/C18H19O6P/c1-15(13-18(19)22-14-16-9-5-3-6-10-16)23-25(20,21-2)24-17-11-7-4-8-12-17/h3-13H,14H2,1-2H3 |
Clave InChI |
YIFJNSDHCQUDRS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OCC1=CC=CC=C1)OP(=O)(OC)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


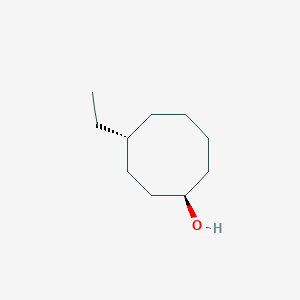
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)
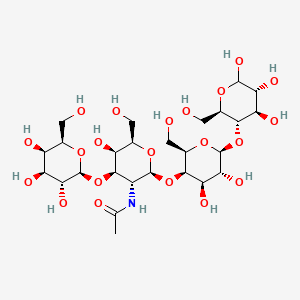
![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
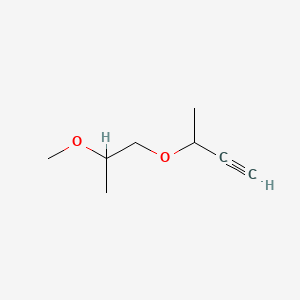
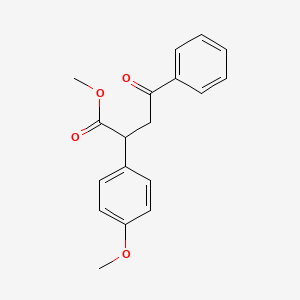
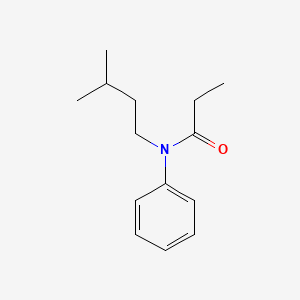

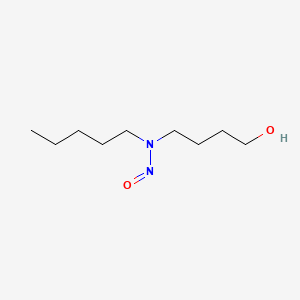
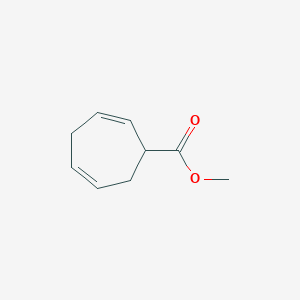
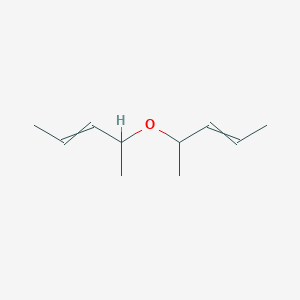
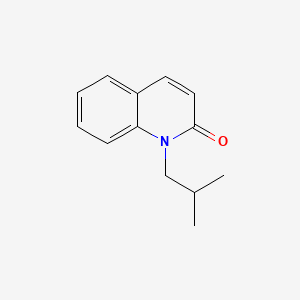
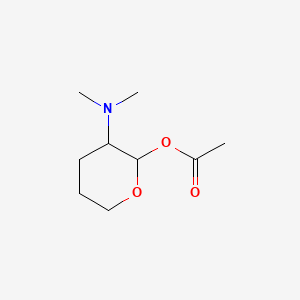
![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
